Methyl 3,12-dimethyl-4,14-dioxatricyclo[9.3.0.03,5]tetradeca-1(11),12-diene-8-carboxylate
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Overview
Description
Methyl 3,12-dimethyl-4,14-dioxatricyclo[93003,5]tetradeca-1(11),12-diene-8-carboxylate is an organic compound belonging to the ester family Esters are characterized by their pleasant odors and are often found in natural products such as fruits and flowers Methyl 3,12-dimethyl-4,14-dioxatricyclo[930
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3,12-dimethyl-4,14-dioxatricyclo[9.3.0.03,5]tetradeca-1(11),12-diene-8-carboxylate can be synthesized through the esterification of neolinderanic acid with methanol. This reaction typically requires an acid catalyst, such as sulfuric acid, to proceed efficiently. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to its ester form.
Industrial Production Methods
In an industrial setting, the production of neolinderanic acid methyl ester can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts like sulfuric acid or p-toluenesulfonic acid is common to facilitate the esterification process.
Chemical Reactions Analysis
Types of Reactions
Methyl 3,12-dimethyl-4,14-dioxatricyclo[9.3.0.03,5]tetradeca-1(11),12-diene-8-carboxylate undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to neolinderanic acid and methanol in the presence of water and an acid or base catalyst.
Reduction: Reduction of the ester can yield the corresponding alcohol.
Transesterification: The ester can react with another alcohol to form a different ester and methanol.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Transesterification: Catalysts such as sodium methoxide or sulfuric acid.
Major Products Formed
Hydrolysis: Neolinderanic acid and methanol.
Reduction: Neolinderanic alcohol.
Transesterification: A different ester and methanol.
Scientific Research Applications
Methyl 3,12-dimethyl-4,14-dioxatricyclo[9.3.0.03,5]tetradeca-1(11),12-diene-8-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of neolinderanic acid methyl ester involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to various physiological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Methyl 3,12-dimethyl-4,14-dioxatricyclo[9.3.0.03,5]tetradeca-1(11),12-diene-8-carboxylate can be compared to other esters such as ethyl acetate and methyl butyrate. While all esters share a common functional group, neolinderanic acid methyl ester may exhibit unique properties due to its specific structure. Similar compounds include:
Ethyl acetate: Commonly used as a solvent in laboratories.
Methyl butyrate: Known for its fruity odor and used in flavorings.
Methyl 3,12-dimethyl-4,14-dioxatricyclo[930
Properties
CAS No. |
13657-58-4 |
---|---|
Molecular Formula |
C16H22O4 |
Molecular Weight |
278.348 |
InChI |
InChI=1S/C16H22O4/c1-10-9-19-13-8-16(2)14(20-16)7-5-11(15(17)18-3)4-6-12(10)13/h9,11,14H,4-8H2,1-3H3 |
InChI Key |
IWTSQXSEFOHDGL-UHFFFAOYSA-N |
SMILES |
CC1=COC2=C1CCC(CCC3C(C2)(O3)C)C(=O)OC |
Origin of Product |
United States |
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